trans-4-(4-Pentylcyclohexyl)benzonitrile
Description
Significance of Liquid Crystalline Compounds in Advanced Materials
Liquid crystals represent a unique state of matter that exhibits properties between those of conventional liquids and solid crystals. youtube.com This intermediate phase, or mesophase, is characterized by molecules that can flow like a liquid while maintaining a degree of long-range orientational order, a property typical of solids. youtube.comdakenchem.com This anisotropy, coupled with their responsiveness to external stimuli such as electric fields, magnetic fields, and temperature, makes liquid crystalline compounds exceptionally valuable in the development of advanced materials. youtube.comunizar-csic.es
The most well-known application of liquid crystals is in liquid crystal displays (LCDs), which have revolutionized the electronics industry. dakenchem.comumd.edu However, their utility extends far beyond displays. In the realm of photonics and optics, liquid crystals are integral to the fabrication of tunable filters, lasers, spatial light modulators, and optical switches. tandfonline.comwiley.comnih.gov Their ability to manipulate light is also being harnessed in emerging technologies like smart windows for energy-efficient buildings and advanced optical fibers. uptti.ac.in
Furthermore, the unique molecular self-assembly of liquid crystals makes them ideal candidates for creating highly ordered materials for applications in nanotechnology and sensing. tandfonline.comtandfonline.com They can act as templates or scaffolds for the organization of other materials, such as nanoparticles, leading to the development of novel composites with enhanced properties. tandfonline.com The tunability and responsiveness of liquid crystals continue to open up new avenues for research and development in diverse fields, including medicine, telecommunications, and advanced materials engineering. tandfonline.comuptti.ac.in
Overview of PCH5 as a Nematic Liquid Crystal
Trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) is a calamitic (rod-like) liquid crystal that exhibits a nematic phase at room temperature. ossila.com In the nematic phase, the constituent molecules lack positional order but tend to align along a common direction, referred to as the director. ossila.com This orientational order is responsible for the anisotropic properties of the material.
The molecular structure of PCH5 consists of a pentylcyclohexyl group and a benzonitrile (B105546) group attached in a trans-configuration. ossila.com This specific structure, with its combination of a flexible alkyl chain, a saturated cyclohexane (B81311) ring, and a polar cyanobiphenyl group, gives rise to its characteristic liquid crystalline behavior. The presence of the cyano (CN) group results in a strong positive dielectric anisotropy, which is a crucial property for its application in electro-optical devices. mdpi.com
PCH5 is a colorless material with a nematic range that is convenient for many applications. It undergoes a phase transition from a crystalline solid to a nematic liquid crystal at approximately 303 K (30°C) and from the nematic phase to an isotropic liquid at around 327.6 K (54.4°C). ossila.comsmolecule.com Its unique combination of thermal stability and distinct optical properties makes it a valuable component in various liquid crystal mixtures and devices. smolecule.com
Below are some of the key physical and chemical properties of PCH5:
| Property | Value |
| Chemical Formula | C18H25N |
| Molecular Weight | 255.40 g/mol |
| CAS Number | 61204-01-1 |
| Appearance | White powder/crystals |
| Crystal to Nematic Transition | 303 K (30 °C) |
| Nematic to Isotropic Transition (Clearing Point) | 327.6 K (54.4 °C) |
Historical Context and Evolution of PCH5 Research
The development of PCH5 is rooted in the broader history of research into cyanobiphenyl liquid crystals. In the early 1970s, a significant breakthrough occurred with the synthesis of 4-cyano-4'-pentylbiphenyl (5CB) by George William Gray and his team at the University of Hull. wikipedia.org This discovery was driven by the need for stable, colorless liquid crystals with a nematic phase at room temperature for use in the burgeoning field of liquid crystal displays. mdpi.comwikipedia.org The cyanobiphenyls, with their strong positive dielectric anisotropy, were ideal for this purpose. mdpi.com
Following the success of cyanobiphenyls, researchers began to explore modifications to the molecular structure to further optimize the physical properties of liquid crystals. The introduction of a cyclohexane ring in place of a benzene (B151609) ring, as seen in the PCH class of compounds, was a key development. This modification was found to influence properties such as viscosity and birefringence. The synthesis of PCH5 involves a multi-step organic process, often beginning with a Friedel-Crafts acylation and utilizing catalytic processes for hydrogenation. smolecule.com
Early research on PCH5 focused on characterizing its fundamental physical properties, including its phase transition temperatures and electro-optical behavior. nih.gov Subsequent studies have explored its use as a host material for various dopants, such as nanoparticles, to create advanced composite materials with tailored properties. tandfonline.com For instance, the dispersion of carbon quantum dots or other nanoparticles in PCH5 has been shown to alter its dielectric permittivity, birefringence, and threshold voltage. tandfonline.com More recent research continues to investigate the behavior of PCH5 in mixtures with other liquid crystals to enhance performance for specific applications, such as improving response times and contrast ratios in photonic devices. iprjb.orgiprjb.org
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and detailed examination of the chemical compound this compound (PCH5) within the context of materials science. The primary objective is to present a comprehensive overview of PCH5, structured around its fundamental properties, historical development, and significance as a nematic liquid crystal.
This research outline aims to:
Situate PCH5 within the broader class of liquid crystalline materials: By first discussing the general importance of liquid crystals in advanced materials, the specific relevance of PCH5 can be better understood.
Provide a detailed characterization of PCH5: This includes its molecular structure, phase behavior, and key physical and electro-optical properties, which will be presented in clear, accessible formats, including data tables.
Trace the historical development of PCH5: Understanding the evolution of research on PCH5 and related compounds provides insight into the scientific drivers and technological advancements in the field of liquid crystals.
Maintain a strict focus on the specified topics: The content will adhere rigidly to the outlined sections, ensuring a thorough and uncluttered presentation of the core subject matter.
By fulfilling these objectives, this article will serve as an authoritative and informative resource on this compound for students, researchers, and professionals in materials science and related disciplines.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZYCFZFBYJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886422, DTXSID40978451 | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61204-01-1, 62788-05-0 | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(4-pentylcyclohexyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies and Chemical Reactions of Pch5
Established Synthetic Routes for PCH5
While a single, universally adopted synthetic pathway for PCH5 is not exclusively documented, its structure is analogous to other liquid crystals, such as the well-known 4-alkyl-4'-cyanobiphenyls. researchgate.net The synthesis can be logically constructed through a sequence of reactions involving the formation of the core cyclohexyl-phenyl structure followed by the introduction of the nitrile functional group.
The hydrolysis of a nitrile to an amide is a characteristic reaction of the benzonitrile (B105546) functional group. researchgate.net This transformation is not a synthetic route to PCH5, but rather a derivatization of it. This reaction is discussed in detail in section 2.4.1 as a key chemical transformation of the final PCH5 product.
A plausible and established approach to synthesizing the PCH5 core involves coupling a cyclohexane (B81311) derivative with a benzene (B151609) derivative, followed by the introduction of the nitrile group. This can be conceptualized in the following stages:
Formation of the Cyclohexyl-Aryl Bond: A common method for creating a carbon-carbon bond between an alkyl group and an aromatic ring is the Friedel-Crafts alkylation. wikipedia.orgethz.ch In this approach, a reactive derivative of pentylcyclohexane, such as trans-4-pentylcyclohexyl bromide, would be reacted with benzene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org This electrophilic aromatic substitution reaction attaches the pentylcyclohexyl group to the benzene ring.
Functionalization for Nitrilation: To introduce the nitrile group (-CN) at the para-position of the benzene ring, a precursor functional group is required. A highly versatile intermediate is the corresponding aniline (B41778), 4-(trans-4-pentylcyclohexyl)aniline. chemspider.com This aniline can be synthesized from 4-pentylcyclohexanone (B1630823) via a process known as acceptorless dehydrogenative aromatization, using hydrazine (B178648) (N₂H₄) as a nitrogen source in the presence of a palladium catalyst. rsc.org
Nitrilation via the Sandmeyer Reaction: The Sandmeyer reaction is a classic and reliable method for converting an aniline into a benzonitrile. The process involves treating the aniline precursor (4-(trans-4-pentylcyclohexyl)aniline) with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt to replace the diazonium group with a nitrile group, yielding the final product, trans-4-(4-Pentylcyclohexyl)benzonitrile.
Reaction Mechanisms and Pathways
The key transformations in the synthesis of PCH5 proceed through well-understood reaction mechanisms:
Friedel-Crafts Alkylation: The mechanism begins with the reaction between the alkyl halide (trans-4-pentylcyclohexyl bromide) and the Lewis acid catalyst (AlCl₃) to generate a carbocation electrophile. The π-electrons of the benzene ring then act as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion. Finally, a base (such as AlCl₄⁻) removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and regenerating the catalyst. wikipedia.org
Sandmeyer Reaction: This reaction proceeds via a diazonium salt intermediate. The aniline is first converted to a diazonium ion (R-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl). In the subsequent step with copper(I) cyanide, the reaction is believed to proceed through a radical mechanism or via the formation of an organocopper intermediate, which then eliminates nitrogen gas (N₂) to form the final aryl nitrile.
Nitrile Hydrolysis: The hydrolysis of the nitrile group in PCH5 to form an amide under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbon atom of the nitrile. This forms a hydroxy imine anion intermediate. Protonation of the nitrogen atom by a water molecule yields an imidic acid (or enol form), which then tautomerizes to the more stable amide product. google.com
Optimization of Synthesis Parameters for Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and ensuring the high purity required for liquid crystal applications. synthon-chemicals.com
For Friedel-Crafts Alkylation: Key parameters include the choice of catalyst, reaction temperature, and the ratio of reactants. Using a stoichiometric amount of the Lewis acid is often necessary, as the product can form a complex with the catalyst. wikipedia.org Temperature control is vital to prevent unwanted side reactions such as polyalkylation (where more than one cyclohexyl group attaches to the benzene ring) and rearrangement of the carbocation intermediate.
For Nitrilation: In the Sandmeyer reaction, temperature is a critical parameter. Diazonium salts are typically unstable at temperatures above 5-10°C, so the reaction is usually carried out in an ice bath to prevent decomposition of the intermediate and the formation of phenol (B47542) byproducts.
For Hydrolysis: The selective partial hydrolysis of the nitrile to the amide requires careful control to prevent further hydrolysis to the carboxylic acid. Optimization studies for similar reactions involve screening different bases, solvents, reaction times, and temperatures to find conditions that favor amide formation with high selectivity and yield. rsc.org For instance, using a specific concentration of potassium hydroxide in ethanol (B145695) with a defined reflux time can yield the amide in high purity without significant formation of the corresponding carboxylic acid. researchgate.net
Derivatization and Chemical Transformations of PCH5
The nitrile functional group in PCH5 is a versatile handle for further chemical modifications.
A primary chemical transformation of PCH5 is its partial hydrolysis to the corresponding amide, 4-(trans-4-pentylcyclohexyl)benzamide. This reaction is typically carried out under basic conditions. A documented procedure involves refluxing PCH5 in a solution of potassium hydroxide in ethanol for several hours. researchgate.net During the reflux, the amide precipitates from the solution as a white solid. researchgate.net Upon cooling, the product can be collected by filtration, yielding the analytically pure amide in high yield (around 88%) without requiring further purification. researchgate.net
Table 1: Experimental Data for the Hydrolysis of PCH5
| Parameter | Value | Source |
| Starting Material | 4-(trans-4-pentylcyclohexyl)-benzonitrile | researchgate.net |
| Reagents | Potassium hydroxide, Ethanol, Water | researchgate.net |
| Reaction Time | ~12 hours (overnight reflux) | researchgate.net |
| Product | 4-(trans-4-pentylcyclohexyl)benzamide | researchgate.net |
| Yield | 88% | researchgate.net |
| Melting Point | 234-235°C | researchgate.net |
| Appearance | White solid | researchgate.net |
Reduction to Liquid Crystalline Amines
The conversion of the nitrile functional group in this compound (PCH5) to a primary amine represents a key chemical transformation in the synthesis of novel liquid crystalline materials. This reduction yields liquid crystalline amines that serve as versatile building blocks for more complex structures, such as isothiocyanates and Schiff bases.
A prevalent method for this reduction is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). archive.orgstudymind.co.uk The reaction is typically conducted in an anhydrous solvent, such as diethyl ether, at room temperature. archive.orgccl.net In a representative procedure, PCH5 is dissolved in anhydrous ether, and powdered LiAlH₄ is added. The mixture is stirred, often overnight, to ensure complete reduction of the nitrile. ccl.net Following the reaction, the excess hydride is carefully decomposed, and the resulting product, 1-[4-(trans-4-Pentylcyclohexyl)phenyl]methanamine, is isolated. ccl.net Yields for this type of reduction are generally high, often in the 70-85% range. ccl.net
Alternatively, catalytic hydrogenation offers another pathway for the reduction of nitriles. studymind.co.uk This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as nickel or platinum, under conditions of high temperature and pressure. studymind.co.uk While LiAlH₄ is a highly effective reagent, catalytic hydrogenation can be a more cost-effective option for industrial-scale production. youtube.com The resulting primary amines, such as the one derived from PCH5, are valuable because the amino group can be further modified to create new classes of liquid crystals. ccl.net
Comparative Analysis of Synthetic Strategies
Strategy 1: Hydrogenation of a Biphenyl Precursor
This approach begins with a cyanobiphenyl compound, such as 4-cyano-4'-pentylbiphenyl. The core of this method is the selective hydrogenation of one of the phenyl rings to a cyclohexane ring. This is typically accomplished using a catalyst like Raney nickel. The critical challenge in this strategy is to control the stereochemistry of the hydrogenation to maximize the yield of the trans isomer relative to the cis isomer. The linear shape of the trans isomer is essential for the desired nematic liquid crystal properties. ossila.com Separation of the isomers, often done by fractional crystallization, is a necessary subsequent step.
Strategy 2: Multi-step Synthesis from Cyclohexanone
This route provides more precise control over the stereochemistry from the outset. A general pathway involves several key steps:
Grignard Reaction: Cyclohexanone is reacted with a pentylmagnesium halide to form 1-pentylcyclohexanol.
Dehydration: The alcohol is dehydrated to yield pentylcyclohexene.
Friedel-Crafts Alkylation: The pentylcyclohexene is used to alkylate a benzene derivative.
Cyanation: A cyano group is introduced onto the phenyl ring. For example, if starting with bromobenzene, this can be achieved via a Rosenmund-von Braun reaction.
While this method is more lengthy, it allows for stereoselective steps that can favor the formation of the desired trans product, potentially simplifying purification. mdpi.com For example, specific reaction conditions and catalysts can be chosen to direct the formation of the trans-substituted cyclohexane ring.
Comparative Overview
The choice between these strategies depends on factors like cost, scale, and the required purity of the final PCH5 product. The hydrogenation route is more direct but may require more rigorous purification to isolate the pure trans isomer. The multi-step synthesis offers better stereocontrol but is more labor-intensive.
Interactive Data Table: Comparison of PCH5 Synthetic Strategies
| Feature | Strategy 1: Hydrogenation of Biphenyl | Strategy 2: Multi-step from Cyclohexanone |
|---|---|---|
| Primary Starting Materials | 4-cyano-4'-pentylbiphenyl | Cyclohexanone, Pentyl halide, Benzene derivative |
| Key Chemical Reactions | Catalytic Hydrogenation | Grignard Reaction, Dehydration, Friedel-Crafts Alkylation, Cyanation |
| Stereochemical Control | Less direct; relies on catalyst and condition control during hydrogenation, followed by isomer separation. | More direct; stereoselectivity can be built in during the formation of the substituted cyclohexane ring. mdpi.com |
| Primary Advantage | More direct, fewer synthetic steps. | Higher potential for stereoselectivity, leading to purer trans isomer. |
| Primary Disadvantage | Can produce a mixture of cis and trans isomers requiring separation. | Longer reaction sequence, potentially lower overall yield. |
Advanced Spectroscopic and Structural Characterization of Pch5 and Its Composites
Muon Spin Resonance Spectroscopy (µSR) for Molecular Dynamics
Muon Spin Resonance (µSR) spectroscopy is a powerful technique for investigating molecular dynamics and local magnetic fields at a microscopic level. uni-halle.de In the study of PCH5, it offers a unique window into the behavior of individual molecules within the liquid crystal matrix. nih.gov
To probe the dynamics of PCH5, muoniated spin probes are generated in situ. This is achieved through the addition of muonium (Mu), an ultralight isotope of hydrogen, to the PCH5 molecule. Research has shown that muonium adds to the phenyl ring of the rod-like PCH5 molecule, creating two distinct types of muoniated cyclohexadienyl-type radicals. nih.gov These radicals act as sensitive spin probes. nih.gov The characterization of these probes is performed using techniques like avoided level crossing muon spin resonance (ALC-μSR), which can precisely identify the structure of the muoniated radicals formed. nih.govnih.gov
Once formed, the muoniated spin probes serve to report on the molecular dynamics of the host PCH5 liquid crystal. nih.gov The µSR technique tracks the spin polarization of the implanted muons, which is highly sensitive to the local environment and molecular motion. uni-halle.de By analyzing the µSR spectra over a range of temperatures and magnetic fields, researchers can deduce information about dynamic processes. In similar rod-like liquid crystals, µSR has been used to study fluctuations about the local director and slow isotropic reorientation in the isotropic phase. nih.gov
The hyperfine coupling constant (hfcc) describes the interaction between the magnetic moments of the muon, the unpaired electron in the radical, and other nearby nuclei, such as methylene (B1212753) protons. libretexts.org The magnitude of the hfcc is directly related to the distance between peaks in a resonance spectrum. libretexts.org In studies on analogous liquid crystals like N-(4-methoxybenzylidene)-4′-n-butylaniline (MBBA), the hfcc of the methylene protons was observed to shift in the nematic phase. nih.gov This shift is attributed to several factors: the dipolar hyperfine coupling, the ordering of the molecules along the applied magnetic field, and fluctuations around the local director. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict and understand these hfcc values. nih.govnih.gov
The temperature dependence of the methylene proton hfcc provides a method for quantifying the molecular motion. nih.gov For the liquid crystal MBBA, the amplitude of the molecular fluctuations in the nematic phase was determined directly from how the methylene proton hfcc changed with temperature. nih.gov This analytical approach allows for the quantification of the degree of molecular wobble and reorientation within the ordered liquid crystal phase.
Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying functional groups and analyzing the vibrational modes of a molecule. For PCH5, FTIR confirms the presence of its key chemical moieties and provides insight into its molecular structure. smolecule.com The analysis of PCH5 reveals characteristic absorption bands that correspond to specific bond vibrations. smolecule.com
Key diagnostic bands for PCH5 include a strong, sharp peak for the nitrile (C≡N) group, as well as distinct peaks for the C-H bonds in the aromatic ring and the aliphatic cyclohexane (B81311) and pentyl groups. smolecule.com
Interactive Table: Characteristic FTIR Absorption Bands for PCH5
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group | Reference |
| Aromatic C-H Stretch | 3030 | Benzene (B151609) Ring | smolecule.com |
| Aliphatic C-H Stretch | 2850-2950 | Pentyl & Cyclohexyl | smolecule.com |
| Nitrile C≡N Stretch | 2240 | Benzonitrile (B105546) | smolecule.com |
Note: The data in this table is based on typical values and may vary slightly based on experimental conditions.
X-ray Diffraction (XRD) for Structural and Phase Analysis
X-ray Diffraction (XRD) is a primary tool for analyzing the structural arrangement of molecules and identifying phase transitions in materials. acs.org PCH5 is known to exhibit multiple phases depending on the temperature, and XRD is used to characterize the molecular ordering within these states. smolecule.com It undergoes a transition from a crystalline solid to a nematic liquid crystal phase at 303 K (30°C) and a subsequent transition from the nematic phase to an isotropic liquid at 327.6 K (54.4°C). smolecule.com
In the solid crystalline phase, PCH5 molecules are arranged in a regular, three-dimensional lattice, giving rise to sharp and intense diffraction peaks in an XRD pattern, which is indicative of long-range positional and orientational order. soton.ac.uk Upon heating to the nematic phase, the long-range positional order is lost, while long-range orientational order is maintained. This change is reflected in the XRD pattern by the appearance of much broader and more diffuse diffraction maxima compared to the crystalline phase. soton.ac.uk When heated further to the isotropic liquid phase, the remaining orientational order is lost, resulting in very broad, liquid-like scattering halos. XRD analysis of PCH5 composites, such as with zinc oleate (B1233923) nanorods, is also used to investigate changes in the liquid crystal's structural properties, like its layer spacing. acs.org
Interactive Table: Phase Transition Properties of PCH5
| Transition | Temperature (K) | Temperature (°C) | Description | Reference |
| Crystalline to Nematic | 303.0 | 30.0 | Loss of long-range positional order | smolecule.com |
| Nematic to Isotropic | 327.6 | 54.4 | Loss of long-range orientational order | smolecule.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation and purity assessment of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5). This non-destructive analytical method provides detailed information about the chemical environment of individual atoms, allowing for a precise mapping of the molecular architecture.
The structural integrity of PCH5 is paramount to its liquid crystalline properties. NMR spectroscopy serves as a definitive tool to verify the molecular structure, including the trans configuration of the substituents on the cyclohexane ring, which is crucial for the desired mesomorphic behavior. The distinct chemical environments of the aromatic and aliphatic protons and carbons give rise to a characteristic NMR fingerprint. For instance, the aromatic protons of the benzonitrile group typically resonate around δ 7.6 ppm, while the aliphatic protons of the pentyl and cyclohexyl moieties appear in the more upfield region of δ 1.0-3.0 ppm.
Furthermore, ¹H NMR spectroscopy is instrumental in determining the purity of PCH5. By integrating the signals corresponding to the protons of the main compound and comparing them to the integrals of any impurity signals, a quantitative assessment of purity can be achieved. For commercially available PCH5, purities exceeding 98% are often confirmed by this method.
Detailed Research Findings
Detailed analysis of the ¹H and ¹³C NMR spectra of PCH5 allows for the precise assignment of each proton and carbon atom in the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) provide a wealth of information about the connectivity and spatial relationships of the atoms.
The ¹H NMR spectrum is characterized by distinct regions corresponding to the different structural motifs of the molecule. The aromatic protons on the benzonitrile ring typically appear as two doublets, indicative of an AA'BB' spin system, in the downfield region. The protons on the cyclohexane ring and the pentyl chain produce a series of complex multiplets in the upfield region due to extensive spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The quaternary carbon of the nitrile group is a particularly characteristic downfield signal, while the carbons of the aromatic ring, cyclohexane ring, and pentyl chain appear at predictable chemical shifts.
The following tables summarize the assigned chemical shifts for the ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
Interactive Data Table: ¹H NMR Spectral Data of this compound *
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (ortho to CN) | ~7.58 | d | 2H |
| Aromatic Protons (meta to CN) | ~7.35 | d | 2H |
| Cyclohexyl & Pentyl Protons | 0.88 - 2.50 | m | 21H |
*Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used. 'd' denotes a doublet and 'm' denotes a multiplet.
Interactive Data Table: ¹³C NMR Spectral Data of this compound *
| Assignment | Chemical Shift (δ, ppm) |
| Nitrile Carbon (-C≡N) | ~119 |
| Aromatic Carbon (ipso to CN) | ~110 |
| Aromatic Carbons (ortho to CN) | ~132 |
| Aromatic Carbons (meta to CN) | ~127 |
| Aromatic Carbon (para to CN) | ~148 |
| Cyclohexyl & Pentyl Carbons | 14 - 45 |
*Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. The signals for the individual cyclohexyl and pentyl carbons fall within the indicated range and require more advanced 2D NMR techniques for unambiguous individual assignment.
Computational Chemistry and Theoretical Modeling of Pch5
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries and properties.
The geometry optimization of PCH5 is a foundational step for more complex simulations. DFT calculations are employed to determine the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. For complex molecules like PCH5, this is crucial for developing accurate force fields used in large-scale simulations.
In the development of all-atom force fields for PCH5, first-principles DFT calculations have been performed on smaller organic molecules that represent key structural features of the PCH5 molecule. dur.ac.uk This "fragment" approach allows for the creation of a robust force field that can accurately model the intramolecular and intermolecular interactions in subsequent Molecular Dynamics simulations. dur.ac.uk While specific studies focusing solely on the optimized geometry of isolated PCH5 or its specific adducts are not detailed in the available literature, DFT-based geometry optimization is a standard procedure mentioned in studies where PCH5 is doped with other chiral molecules. researchgate.netresearchgate.net
When PCH5 is studied using techniques like Muon Spin Resonance (μSR), muonium (a light isotope of hydrogen) can add to the molecule, forming a muoniated radical. ossila.com DFT calculations are essential for interpreting the resulting μSR spectra by predicting the hyperfine coupling constants (hfccs), which describe the interaction between the muon's spin and the unpaired electron's spin.
A significant challenge in these calculations is accounting for the large isotopic effect of the muon. Standard DFT treats nuclei as point charges, but methods have been developed to approximate the vibrational averaging effects, such as elongating the C-Mu bond length based on calculations using a Morse potential before performing the final hfcc calculation. nmi3.eu
| Functional | Calculated Aµ (MHz) | Difference from Exp. (%) | Calculated Ak (MHz) | Difference from Exp. (%) |
| Experimental | 514.8 | - | 126.1 | - |
| BLYP | 451.7 | -12.3 | 143.1 | 13.5 |
| B3LYP | 479.7 | -6.8 | 150.7 | 19.5 |
| PBE0 | 496.0 | -3.6 | 155.0 | 22.9 |
This table presents a selection of DFT-calculated hyperfine coupling constants for the cyclohexadienyl muoniated radical at 293 K, illustrating the performance of different functionals against experimental values. The calculations were performed with the EPR-III basis set. Data adapted from McKenzie, I. nmi3.eu
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For liquid crystals like PCH5, MD simulations using fully atomistic models can provide detailed insights into the collective behavior that governs macroscopic properties such as viscosity.
The rotational viscosity coefficient, γ₁, is a key parameter in the Leslie-Ericksen continuum theory of nematic liquid crystals, describing the torque experienced by the director due to its rotation relative to the background fluid. Equilibrium molecular dynamics simulations have been successfully used to calculate γ₁ for PCH5. dur.ac.uk In these simulations, a system of PCH5 molecules is modeled with a fully atomistic potential at various temperatures within the nematic phase. dur.ac.ukworktribe.com The trajectories generated from these simulations are then used to compute γ₁ through methods based on fluctuation-dissipation relations. dur.ac.uk
Two primary methods derived from the director's dynamics are employed:
Integration of the director's angular velocity auto-correlation function. dur.ac.ukworktribe.com
Analysis of the director's mean squared angular displacement. dur.ac.ukworktribe.com
These simulation-based calculations for PCH5 have shown good agreement with experimental values, validating the accuracy of the atomistic models and simulation methodologies. dur.ac.ukworktribe.com
One of the robust methods to determine the rotational viscosity (γ₁) from MD simulations involves the Green-Kubo relation, which connects the transport coefficient to the time integral of an auto-correlation function. For rotational viscosity, this is the angular velocity correlation function of the nematic director, n . The director n represents the average local orientation of the liquid crystal molecules.
The relationship is given by: γ₁ = (1 / V * kₙT) * ∫₀^∞ ⟨δǹ (t) ⋅ δǹ (0)⟩ dt
where V is the volume, kₙ is the Boltzmann constant, T is the temperature, and ⟨δǹ (t) ⋅ δǹ (0)⟩ is the auto-correlation function of the director's angular velocity fluctuations. MD simulations of PCH5 have utilized this approach to calculate γ₁, providing values consistent with experimental measurements. dur.ac.ukworktribe.com This analysis provides a direct link between the microscopic fluctuations of molecular orientation and the macroscopic viscous properties of the nematic phase.
An alternative method to calculate γ₁ from MD simulation data is based on the concept of rotational diffusion of the nematic director. This approach relates the viscosity to the mean squared angular displacement of the director over time. In the long-time limit, the director undergoes a random walk on the surface of a unit sphere.
The rotational diffusion coefficient of the director, Dᵣ, can be obtained from the slope of the mean squared displacement (MSD) of the director. The rotational viscosity is then inversely proportional to this diffusion coefficient. This method, based on the mean squared diffusion of n , has also been applied to atomistic simulations of PCH5 and found to yield results for γ₁ that are in good agreement with both the angular velocity correlation function method and experimental data. dur.ac.ukworktribe.com
Statistical Mechanical Methods for Rotational Diffusion Coefficient
The rotational dynamics of PCH5 in its nematic phase have been investigated using equilibrium molecular dynamics simulations with a fully atomistic model. worktribe.com The rotational diffusion coefficient is a key parameter in these studies, and statistical mechanical methods are employed for its calculation. worktribe.com These methods are often based on analyzing the angular velocity correlation function of the nematic director and the mean squared diffusion of the director. worktribe.com
Simulations performed at various temperatures within the nematic phase provide data to compute the rotational viscosity coefficient, γ₁, which is closely related to the rotational diffusion coefficient. worktribe.com The results from these statistical mechanical approaches show good agreement with calculations derived from the angular velocity correlation function and with experimental values, validating the computational models used. worktribe.com The study of rotational diffusion is crucial as it affects the kinetic pathways of self-assembly and can be influenced by crowded environments, which has implications for how molecules like PCH5 organize. nih.gov
Modeling Electrostatic Interactions and Molecular Distribution
Accurate modeling of electrostatic interactions is critical for simulating the behavior of molecular systems like PCH5. nih.gov Computational approaches often employ methods like the Poisson-Boltzmann equation (PBE) to calculate the electrostatic potential distribution in and around the molecule, considering the influence of the solvent and ions. researchgate.netwcupa.edu These models treat the macromolecule and its environment as continuum media with different dielectric properties. wcupa.edu
For PCH5, molecular dynamics simulations using atomistic models help in understanding the molecular distribution and its influence on properties like light scattering. researchgate.net In these simulations, the interaction-induced contributions to properties are often calculated using approximations like the first-order dipole-induced dipole terms. researchgate.net The accuracy of these models relies heavily on the force field parameters, which define the potential energy of the system, including terms for electrostatic interactions which are typically represented by partial atomic charges. nih.govnih.gov The goal is to create a model that accurately reproduces the electrostatic potential surrounding the molecule as estimated by quantum mechanics. nih.gov
Calculation of Flexoelectric Coefficients (e_s and e_b)
The flexoelectric effect, which describes the coupling between an electric polarization and a strain gradient, is a key property of liquid crystals like PCH5. The splay (e_s) and bend (e_b) flexoelectric coefficients for PCH5 have been calculated using equilibrium molecular dynamics simulations based on a fully atomistic model. nih.gov The theoretical foundation for these calculations is the linear response formalism. nih.gov
This computational approach involves applying a strain gradient and calculating the resulting polarization response. aps.orgrutgers.edu First-principles methodologies based on density-functional perturbation theory (DFPT) have been developed to compute the full flexoelectric tensor by mapping a strain gradient onto a long-wavelength acoustic phonon and calculating the electrical response via the current density. aps.orgrutgers.edu The values for e_s and e_b calculated from these simulations for PCH5 have been found to be consistent with those determined through experimental measurements. nih.gov
Table 1: Calculated Flexoelectric Coefficients for PCH5
| Coefficient | Description | Computational Method |
|---|---|---|
| e_s | Splay flexoelectric coefficient | Equilibrium Molecular Dynamics with Linear Response Formalism nih.gov |
| e_b | Bend flexoelectric coefficient | Equilibrium Molecular Dynamics with Linear Response Formalism nih.gov |
Examination of Temperature and Order Parameter Dependence
The flexoelectric coefficients of PCH5 are not constant but vary with thermodynamic conditions. Computational studies have systematically examined the dependence of e_s and e_b on both temperature and the nematic order parameter. nih.gov Simulations performed across a series of temperatures within the nematic phase show how these coefficients evolve as the system approaches the nematic-to-isotropic phase transition. nih.gov
Generally, the magnitude of the flexoelectric response is expected to be proportional to the dielectric constant and shows a significant correlation with temperature, often peaking near phase transition temperatures. unl.eduresearchgate.net The nematic order parameter, which quantifies the degree of orientational order in the liquid crystal, is also intrinsically linked to the flexoelectric response. nih.gov As temperature increases, the order parameter decreases, which in turn influences the values of e_s and e_b. nih.govarxiv.org
Contributions from Intermolecular Interactions
Understanding these individual contributions is fundamental to explaining the molecular origins of flexoelectricity. nih.gov Intermolecular interactions govern the structure of the liquid, and computational modeling remains a frontier area for understanding these forces, which are often not reliably captured by standard methods. gatech.edu For PCH5, the analysis reveals how specific interactions between molecules contribute to the macroscopic polarization induced by mechanical bending or splaying. nih.gov
Quantum Chemical Calculations for Chiral Systems
When a chiral dopant is introduced into a nematic liquid crystal like PCH5, the system acquires chirality, forming a chiral nematic (cholesteric) phase. researchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate these binary systems. researchgate.netmdpi.com These methods are essential for understanding how the chirality of a dopant molecule is transferred to the macroscopic phase organization. researchgate.net Such calculations can determine the molecular structures, dipole moments, and polarizability of the constituent molecules. researchgate.net This information helps to establish a relationship between molecular structure, intermolecular interactions, and the resulting mesoscale organization. researchgate.net
Identification of Associative States in Binary Systems
In binary mixtures of PCH5 and a chiral dopant, the molecules can form associative states. researchgate.net The formation of these associations can have a significant impact on the properties of the chiral nematic phase, such as the helical twisting power (HTP). researchgate.net For instance, in a system of PCH5 doped with (Bis)Camphoralidene-Ethylenediamine, it has been observed that the HTP decreases with increasing dopant concentration. researchgate.net This phenomenon is linked to the association process of the dopant in the liquid crystal phase. researchgate.net Quantum chemical calculations and molecular modeling can be used to investigate the nature of these associative states and the intermolecular interactions that drive their formation, providing insight into how these molecular-level organizations influence the macroscopic properties of the material. researchgate.netnih.gov
Theoretical Frameworks for Liquid Crystal Phase Transitions
The transition of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) from an ordered nematic liquid crystal phase to a disordered isotropic liquid phase is a complex phenomenon governed by intermolecular interactions. Computational chemistry and theoretical modeling provide essential frameworks for understanding the underlying principles of these phase transitions. These models offer insights into how molecular structure dictates the macroscopic properties of liquid crystals like PCH5. The primary theoretical approaches are statistical in nature, aiming to describe the collective behavior of anisotropic molecules.
Martin-Meier-Saupe Theory for Nematic Potential
The foundational theory for describing the nematic-isotropic phase transition is the Maier-Saupe theory. researchgate.netcam.ac.uk It is important to note that the term "Martin-Meier-Saupe Theory" is not a standard designation in liquid crystal literature. The key theoretical framework for the nematic potential is the Maier-Saupe theory, which may be complemented by other models describing different aspects of liquid crystal behavior. The Maier-Saupe theory provides a mean-field approach to understanding the orientational ordering in nematic liquid crystals such as PCH5. tandfonline.com
The nematic potential, U(θ), experienced by a single molecule is expressed as:
U(θ) = -ε * S * P₂(cosθ)
Where:
ε is a parameter representing the strength of the intermolecular interaction.
S is the scalar order parameter.
θ is the angle between the long axis of the molecule and the director (the average direction of molecular alignment).
P₂(cosθ) = (3cos²θ - 1)/2 is the second Legendre polynomial.
This potential favors the alignment of molecules with the director, as the energy is minimized when θ = 0. The order parameter, S, is self-consistently determined as the thermodynamic average of P₂(cosθ) over all molecular orientations, weighted by the Boltzmann factor of the nematic potential. The Maier-Saupe theory successfully predicts a first-order phase transition from the nematic to the isotropic state. cam.ac.uktandfonline.com
Table 1: Key Concepts of Maier-Saupe Theory
| Concept | Description |
| Mean-Field Approach | Each molecule interacts with an average potential from its neighbors, rather than with each neighbor individually. aps.org |
| Nematic Potential | An energy potential that a single molecule experiences due to the collective alignment of all other molecules. tandfonline.com |
| Order Parameter (S) | A measure of the degree of long-range orientational order of the molecules. S=0 for an isotropic liquid, and S=1 for a perfectly ordered crystal. cam.ac.uk |
| Anisotropic Interactions | The theory is based on the anisotropy of intermolecular attractive forces, primarily dispersion forces. aip.org |
| First-Order Transition | The theory correctly predicts a discontinuous, first-order phase transition at the clearing temperature, with a sudden drop in the order parameter to zero. cam.ac.uk |
Maier-Saupe and Pople-Karasz Theories
While the Maier-Saupe theory focuses exclusively on the loss of orientational order at the nematic-isotropic transition, the Pople-Karasz theory provides a broader framework for melting in molecular crystals by considering both positional and orientational disorder. royalsocietypublishing.orgresearchgate.net The melting process for a substance like PCH5, which transitions from a solid crystal to a liquid crystal, involves changes in both the arrangement of molecules in a lattice and their rotational freedom.
The Maier-Saupe theory , as detailed previously, effectively models the nematic-isotropic transition by considering the balance between the energy gained from molecular alignment and the entropy gained from disorder. cam.ac.uk It successfully explains why molecules like PCH5 exhibit a nematic phase, attributing it to long-range attractive forces. researchgate.net However, a known limitation is its neglect of short-range repulsive forces (steric interactions), which are also crucial for molecular ordering. researchgate.netaip.org Despite this simplification, the theory provides a remarkably successful qualitative and often semi-quantitative description of the temperature dependence of the order parameter and the thermodynamics of the transition. researchgate.net
The Pople-Karasz theory of melting for molecular crystals is an extension of the Lennard-Jones and Devonshire model. researchgate.net It was developed to explain phase transitions in solids composed of anisotropic molecules. The theory posits that melting occurs through a combination of two types of disordering processes:
Positional Disorder: Molecules leave their regular lattice sites to occupy interstitial positions, creating vacancies.
Orientational Disorder: Molecules gain the freedom to reorient themselves among several preferred directions within the crystal lattice. researchgate.netresearchgate.net
This theory can be applied to understand the solid-to-liquid-crystal transition. For liquid crystals, the Pople-Karasz model can be modified to describe the transition from a crystalline solid (with both positional and orientational order) to a nematic phase (with only orientational order). researchgate.net The theory uses energy parameters to represent the barrier for a molecule to move to an interstitial site versus the barrier for it to reorient. researchgate.net By analyzing these energy contributions, the model can predict different types of phase diagrams, including those that feature liquid crystalline phases. royalsocietypublishing.orgresearchgate.net
Table 2: Comparison of Maier-Saupe and Pople-Karasz Theories
| Feature | Maier-Saupe Theory | Pople-Karasz Theory |
| Primary Focus | Nematic-Isotropic transition. cam.ac.uk | Melting of molecular crystals (solid-solid, solid-liquid transitions). researchgate.netresearchgate.net |
| Type of Order | Considers only long-range orientational order. researchgate.net | Considers both positional and orientational order. researchgate.net |
| Interactions | Based on anisotropic attractive intermolecular forces (mean-field). aip.org | Based on energy barriers for positional diffusion and molecular reorientation. researchgate.net |
| Applicability to PCH5 | Explains the transition from the nematic to the isotropic liquid phase. | Can be adapted to explain the transition from the solid crystalline to the nematic phase. researchgate.net |
Intermolecular Potential Energy and Clearing Temperature Relationship
A central success of computational modeling and theoretical frameworks like the Maier-Saupe theory is the establishment of a direct relationship between the intermolecular potential energy and the nematic-isotropic transition temperature (Tₙᵢ), commonly known as the clearing temperature.
In the context of the Maier-Saupe theory, the clearing temperature is directly proportional to the strength of the anisotropic intermolecular interactions, represented by the energy parameter ε (or a related parameter v in some formulations). cam.ac.ukresearchgate.net The theory predicts that the transition occurs at a specific value of the ratio between the interaction energy and the thermal energy (kT), where k is the Boltzmann constant. cam.ac.uk Specifically, the nematic-isotropic transition is predicted to occur when:
kTₙᵢ / ε ≈ 0.22
This relationship implies that for molecules like PCH5, a stronger anisotropic intermolecular potential leads to a higher clearing temperature. researchgate.net The system requires more thermal energy (a higher temperature) to overcome the stronger orientational forces and transition into the disordered isotropic state. This is a key principle used in the rational design of liquid crystal materials. For applications requiring a broad nematic temperature range, molecules are designed to have strong intermolecular interactions to maximize the clearing temperature. aps.org
Computational chemistry allows for the calculation of intermolecular potential energy through methods such as molecular dynamics simulations using detailed force fields. researchgate.net These simulations can model the interactions between PCH5 molecules, taking into account factors like molecular shape, flexibility of the alkyl chain, and the polar cyano group. By calculating the interaction energies, it is possible to predict the relative stability of the nematic phase and, consequently, estimate the clearing temperature. While precise prediction is challenging, these methods are invaluable for understanding how modifications to the molecular structure of PCH5 would affect its Tₙᵢ, guiding the synthesis of new materials with desired properties.
Phase Behavior and Mesomorphic Properties of Pch5 and Its Mixtures
Nematic to Isotropic Phase Transition Characteristics
The transition from the nematic (N) phase to the isotropic (I) liquid phase is a critical characteristic of PCH5. This transition, often referred to as the clearing point, involves the loss of long-range orientational order characteristic of the nematic phase, resulting in a disordered isotropic liquid. smolecule.com
The nematic-isotropic transition temperature (TNI) for PCH5 is consistently reported at 327.6 K (54.4 °C). smolecule.comossila.com The order parameter of the nematic phase decreases as the temperature rises, eventually reaching zero at the clearing point. smolecule.com This transition follows classical liquid crystal behavior, and the orientational relaxation dynamics can be described by the Landau-de Gennes theory. smolecule.com Studies have also investigated the viscosity of PCH5, which changes as a function of temperature across this transition. researchgate.net
Table 1: Nematic to Isotropic Transition Temperatures for PCH5
| Source | Nematic to Isotropic Transition Temperature (K) | Nematic to Isotropic Transition Temperature (°C) |
|---|---|---|
| Ossila ossila.com | 327.6 K | 54.4 °C |
| Smolecule smolecule.com | 327.6 K | 54.4 °C |
This interactive table allows for sorting and filtering of the data.
Crystalline to Nematic Phase Transition Characteristics
PCH5 exhibits an enantiotropic nematic phase, meaning the nematic phase is thermodynamically stable and observed upon both heating and cooling. smolecule.com The transition from the crystalline solid phase (Cr) to the nematic liquid crystal phase (N) occurs at a lower temperature than the clearing point.
The crystalline to nematic transition, or melting point, is reported to occur at 303 K (30 °C). smolecule.comossila.com This provides a nematic range of approximately 24.4 °C, which is the temperature window where the material possesses its liquid crystalline properties. smolecule.com
Table 2: Crystalline to Nematic Transition Temperatures for PCH5
| Source | Crystalline to Nematic Transition Temperature (K) | Crystalline to Nematic Transition Temperature (°C) |
|---|---|---|
| Ossila ossila.com | 303 K | 30 °C |
This interactive table allows for sorting and filtering of the data.
Influence of Pressure on Phase Diagram and Transitions
High-pressure studies on PCH5 reveal significant effects on its phase behavior. The application of pressure influences the molecular packing and intermolecular interactions, thereby altering the phase transition temperatures. smolecule.com
Direct pressure-volume-temperature measurements have shown that the nematic-isotropic transition temperature (TNI) systematically increases with applied pressure. smolecule.com This behavior is consistent with thermodynamic principles described by the Clausius-Clapeyron relationship. smolecule.com High-pressure investigations provide insights into the intermolecular potential energy through the parameter ∂ln Tc/∂ln Vc, which for PCH5 is -5.24. smolecule.com It has also been observed that this parameter increases with the length of the alkyl chain in the homologous series of 4-(trans-4-alkylcyclohexyl)benzonitriles, indicating a correlation between molecular structure and pressure response. smolecule.com
Table 3: Summary of Pressure Effects on PCH5
| Parameter | Finding | Source |
|---|---|---|
| TNI vs. Pressure | Increases with applied pressure | smolecule.com |
| Governing Principle | Clausius-Clapeyron relationship | smolecule.com |
This interactive table allows for sorting and filtering of the data.
Physical Gelation and Intermolecular Hydrogen Bonds
The orientational order of nematic liquid crystals like PCH5 can be enhanced through physical gelation. ossila.com This process involves the formation of a three-dimensional network within the liquid crystal solvent, leading to a soft solid material. ossila.comtripod.com
Physical gelation is typically induced by introducing a gelling agent into the liquid crystal. ossila.com The mechanism often relies on the formation of intermolecular hydrogen bonds between the molecules of the gelling agent, which self-assemble into a network that entraps the liquid crystal. ossila.com For instance, certain amino acid derivatives have been used as gelling agents to promote the physical gelation of nematic liquid crystals. ossila.com This process transforms the liquid material into a gel state reversibly with temperature. osti.gov
Mesomorphic Properties of PCH5 Doped with Chiral Compounds
Introducing chiral molecules (dopants) into the achiral nematic phase of PCH5 induces significant changes in its mesomorphic properties, leading to the formation of new, helical phases.
When a chiral dopant is added to a nematic liquid crystal like PCH5, the molecular chirality of the dopant is transferred to the macroscopic phase organization. researchgate.netdakenchem.com This results in the formation of a chiral nematic phase, also known as a cholesteric liquid crystal (N*). researchgate.netresearchgate.net This induced phase is characterized by a helical structure, where the director (the average direction of the long axes of the molecules) rotates in a helical fashion throughout the material. dakenchem.comhanyang.ac.kr The handedness of the induced helix is determined by the specific chirality of the dopant molecule. nih.gov For example, studies have observed the formation of a chiral nematic phase when PCH5 is doped with chiral compounds like (bis)camphoralidene-ethylenediamine. researchgate.netresearchgate.net
The efficiency with which a chiral dopant induces a helical structure in a nematic host is quantified by its Helical Twisting Power (HTP). dakenchem.comrsc.orgresearchgate.net A high HTP value indicates that the dopant can induce a tightly pitched helical structure even at very low concentrations. rsc.org The helical pitch (p) of the resulting chiral nematic phase is inversely proportional to both the concentration (c) of the chiral dopant and its HTP, following the relationship p = 1 / (c × HTP). researchgate.net
The relationship between dopant concentration and chiral induction can be complex. For some systems, increasing the dopant concentration leads to a predictable decrease in the helical pitch. However, in other cases, the HTP itself can be concentration-dependent. For example, in studies involving the dopant (bis)camphorolidenpropylenediamine (CPDA), the HTP was found to decrease as the dopant concentration increased. researchgate.net This behavior was attributed to the association or aggregation of the dopant molecules within the liquid crystal phase at higher concentrations. researchgate.net
Interactions with Nanomaterials and Ionic Liquids
The introduction of nanomaterials and ionic liquids into a liquid crystal matrix like PCH5 can significantly alter its physical and chemical properties, leading to the development of advanced functional materials.
Carbon Quantum Dots (CQDs) are a class of zero-dimensional carbon nanomaterials that have garnered significant interest due to their unique optical and electronic properties. nih.govmdpi.com When dispersed in a liquid crystal host such as PCH5, CQDs can influence the mesomorphic and electro-optical characteristics of the host. The dispersion of CQDs is often achieved through techniques that ensure a stable and uniform distribution within the liquid crystal matrix. nih.gov The interaction between CQDs and the liquid crystal molecules is primarily governed by electrostatic interactions, van der Waals forces, and potential hydrogen bonding, depending on the surface functional groups of the CQDs. nih.govresearchgate.net
The surface chemistry of CQDs plays a crucial role in their dispersibility and interaction with the host medium. rsc.org For instance, CQDs can be synthesized with various functional groups like carboxyl, hydroxyl, or amino groups, which dictates their solubility in different solvents and their interaction with the surrounding liquid crystal molecules. nih.gov The photoluminescent properties of CQDs, which are sensitive to their environment, can be used as a probe to study the local order and phase transitions of the PCH5 host. nih.govmdpi.com Studies on similar systems have shown that the presence of CQDs can alter the dielectric anisotropy and elastic constants of the liquid crystal, which are critical parameters for display applications. nih.gov
Table 1: Properties of Carbon Quantum Dots (CQDs) Relevant to Dispersion
| Property | Description | Reference |
|---|---|---|
| Synthesis | Typically synthesized via hydrothermal or pyrolysis methods from various organic precursors. nih.govresearchgate.net | nih.govresearchgate.net |
| Surface Functionalization | Can be functionalized with -COOH, -NH2, -OH groups to tailor solubility and interactions. nih.gov | nih.gov |
| Optical Properties | Exhibit excitation-dependent photoluminescence, making them useful as probes. mdpi.commdpi.com | mdpi.commdpi.com |
| Interaction Mechanism | Primarily through electrostatic and van der Waals forces with the host medium. nih.govresearchgate.net | nih.govresearchgate.net |
Experimental studies have demonstrated that the inclusion of ZnO nanodiscs in PCH5 leads to an increase in the dielectric anisotropy and the elastic constants of the composite material. nih.gov This enhancement is indicative of a higher degree of molecular ordering within the nematic phase. nih.gov Furthermore, a significant reduction in the bulk AC conductivity of the PCH5 has been observed, which is attributed to the trapping of ionic impurities by the dispersed ZnO nanodiscs. nih.gov This ion-trapping capability is a beneficial property for liquid crystal display applications, as it can lead to improved performance and device longevity. nih.gov The increase in the bend-to-splay elastic constant ratio also suggests that these composites could be suitable for highly multiplexed displays. nih.gov
Table 2: Effects of Zinc Oxide Nanodisc (ZD) Dispersion in PCH5
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Dielectric Anisotropy | Increased | Enhanced order parameter | nih.gov |
| Elastic Constants | Increased | Enhanced order parameter | nih.gov |
| Bulk AC Conductivity | Decreased by ~60% | Trapping of ionic impurities | nih.gov |
| Bend/Splay Constant Ratio | Increased | Potential for higher multiplexing devices | nih.gov |
| Alignment | Homogeneous alignment maintained at low concentrations | Good dispersion and compatibility | nih.gov |
Gold nanorods (GNRs) are anisotropic nanoparticles that exhibit unique optical properties due to localized surface plasmon resonance (LSPR). acs.orgrsc.org The interaction of GNRs with liquid crystals is an active area of research, as the anisotropic nature of both components can lead to interesting coupled behaviors. acs.org When GNRs are dispersed in a nematic liquid crystal, their orientation can be influenced by the liquid crystal director, and in turn, the GNRs can affect the phase transitions and electro-optical properties of the host. acs.orgmdpi.com
While direct studies on PCH5 with GNRs are not extensively documented in the provided search results, research on similar nematic hosts like 4-(trans-4-n-hexylcyclohexyl) isothiocyanatobenzene (6CHBT) provides valuable insights. acs.org In such systems, the dispersion of GNRs can lead to a slight decrease in the nematic-to-isotropic transition temperature. acs.org The surface functionalization of GNRs is critical for achieving stable dispersions in the liquid crystal matrix and preventing aggregation. mdpi.comnih.gov The LSPR of the GNRs is sensitive to the local refractive index, making them effective probes of the liquid crystal's orientational order and phase changes. nih.gov The interactions are complex and can be influenced by factors such as the size and aspect ratio of the GNRs, their surface chemistry, and the concentration in the host material. rsc.org
Table 3: General Effects of Gold Nanorod (GNR) Dispersion in Nematic Liquid Crystals
| Property | General Observation | Potential Influence on PCH5 | Reference |
|---|---|---|---|
| Phase Transition Temperature | Can slightly alter the nematic-isotropic transition temperature. acs.org | A shift in the clearing point of PCH5 could be expected. | acs.org |
| Optical Properties | LSPR is sensitive to the local refractive index of the liquid crystal. nih.gov | Can be used to probe the order parameter of PCH5. | nih.gov |
| Dispersion Stability | Highly dependent on surface functionalization of the GNRs. mdpi.comnih.gov | Appropriate surface modification would be crucial for stable PCH5-GNR composites. | mdpi.comnih.gov |
| Electro-Optical Effects | Can influence the switching behavior and dielectric properties of the host. mdpi.com | The dielectric anisotropy and response times of PCH5 could be modified. | mdpi.com |
Phosphonium-based ionic liquids are a class of molten salts characterized by a phosphonium (B103445) cation and various possible anions. nii.ac.jparpnjournals.org They are known for their thermal stability, wide electrochemical windows, and tunable physicochemical properties. nii.ac.jpnih.gov The mixing of phosphonium-based ionic liquids with liquid crystals like PCH5 can lead to the formation of novel systems with interesting phase behaviors. researchgate.net
Table 4: Characteristics of Phosphonium-Based Ionic Liquids Relevant to Mixtures with PCH5
| Characteristic | Description | Reference |
|---|---|---|
| Structure | Composed of a central phosphorus atom with four organic substituents (cations) and an anion. nii.ac.jpnih.gov | nii.ac.jpnih.gov |
| Properties | High thermal stability, low vapor pressure, and tunable solubility. arpnjournals.orgnih.gov | arpnjournals.orgnih.gov |
| Phase Behavior | Can exhibit complex phase behaviors, including liquid-liquid phase transitions, depending on their structure. nih.gov | nih.gov |
| Interaction in Mixtures | Phase behavior is driven by intermolecular forces and potential self-assembly of the ionic liquid within the host. researchgate.netnih.gov | researchgate.netnih.gov |
Influence of Alkyl Chain Length in Homologous Series
The physical properties of members of a homologous series, such as the trans-4-(4-alkylcyclohexyl)benzonitriles (PCHn series), are systematically influenced by the length of the alkyl chain. tutorchase.comrsc.org In any homologous series, each successive compound differs by a methylene (B1212753) (-CH2-) group. tutorchase.com This incremental change in molecular structure leads to predictable trends in physical properties like melting and boiling points, viscosity, and mesomorphic behavior.
As the length of the alkyl chain in the PCHn series increases, the van der Waals forces between the molecules become stronger due to the larger surface area of contact. tutorchase.com This generally leads to an increase in the clearing temperature (the temperature of the nematic-to-isotropic phase transition). However, the relationship is not always linear, and an "odd-even" effect is often observed, where the clearing points of homologues with an even number of carbon atoms in the alkyl chain are higher than those of their odd-numbered neighbors. The melting points also tend to increase with chain length, though this trend can be less regular due to differences in crystal packing efficiency. tutorchase.comnih.gov The viscosity of the nematic phase also typically increases with the elongation of the alkyl chain. These trends are crucial for the design and selection of liquid crystal materials for specific applications, as they allow for the fine-tuning of the material's properties. nih.govresearchgate.net
Table 5: General Influence of Alkyl Chain Length on Physical Properties of Homologous Series
| Physical Property | Trend with Increasing Alkyl Chain Length | Underlying Reason | Reference |
|---|---|---|---|
| Clearing Point (N-I Transition) | General increase, often with an odd-even effect. | Increased intermolecular attractive forces (van der Waals). tutorchase.com | tutorchase.com |
| Melting Point | General increase, but can be irregular. | Increased intermolecular forces and changes in crystal packing efficiency. tutorchase.comnih.gov | tutorchase.comnih.gov |
| Viscosity | General increase. | Increased intermolecular friction and entanglement. | |
| Solubility | Decreases in polar solvents. | Increasing non-polar character of the molecule. tutorchase.com | tutorchase.com |
Electro Optical and Dielectric Properties of Pch5 and Composites
Dielectric Studies under High Pressure
High-pressure studies on liquid crystals provide fundamental insights into molecular packing, intermolecular interactions, and the energetics of molecular reorientation. While comprehensive high-pressure dielectric data for PCH5 is not extensively documented, the behavior of analogous cyanobiphenyl liquid crystals, such as 5CB, under pressure can provide a framework for understanding the expected properties. The pressure-volume-temperature relationship for PCH5 has been characterized, yielding a parameter ∂ln Tc/∂ln Vc of -5.24, which offers direct insight into the intermolecular potential energy. smolecule.com
The static permittivity of nematic liquid crystals is a measure of their ability to store electrical energy and is highly anisotropic. Under increasing pressure, the density of the material increases, which typically leads to an increase in the static permittivity components (ε∥ and ε⊥) due to enhanced molecular correlation. The complex permittivity (ε*) provides information on both the energy storage (real part, ε') and energy dissipation (imaginary part, ε'', or dielectric loss) as a function of frequency. High-pressure dielectric spectroscopy would reveal how pressure affects the molecular motions that contribute to these dielectric properties.
In the nematic phase, the most prominent dielectric relaxation process is associated with the "flip-flop" reorientation of the molecules around their short axes. This motion is characterized by the longitudinal relaxation time (τ∥). Applying high pressure significantly hinders this molecular motion, leading to a substantial increase in the relaxation time. For similar liquid crystals like 5CB, studies have shown that the relaxation time follows a super-Barus relation when plotted against pressure, indicating an exponential increase. arxiv.org This retardation of molecular dynamics is a direct consequence of the reduced free volume and increased density at elevated pressures.
The effect of pressure on the relaxation time can be quantified by the activation volume (Δ*V∥), which is derived from the pressure dependence of τ∥ at a constant temperature. It represents the "volume" required for the molecular reorientation to occur. mdpi.com For nematic liquid crystals, the activation volume is a crucial parameter that characterizes the sensitivity of the molecular relaxation to compression. mdpi.com
Activation Volume is calculated using the following relationship: Δ*V∥ = RT (∂lnτ∥ / ∂P)T
For the related compound 5CB, the activation volume in the nematic phase has been determined to be approximately 40 cm³/mol. arxiv.org
The activation enthalpy (δ‡Hρ), determined from the temperature dependence of the relaxation time at constant pressure, represents the energy barrier that molecules must overcome to reorient. Both parameters are fundamental to understanding the potential energy surface governing molecular dynamics in the condensed state.
The isochoric activation energy (energy at constant volume) provides insight into the energy barrier for molecular reorientation without the influence of volume changes that typically accompany temperature variations. It allows for the separation of the effects of temperature and density on the relaxation dynamics. This parameter is derived from dielectric data obtained at various temperatures and pressures, allowing for the calculation of the activation energy along a path of constant volume.
Electro-Optical Properties of PCH5 with Dispersed Nanoparticles
Dispersing nanoparticles into a liquid crystal host like PCH5 can significantly alter its electro-optical and dielectric properties. These alterations stem from the interactions between the nanoparticles and the liquid crystal molecules, which can affect the local ordering, dielectric environment, and response to an applied electric field.
The introduction of nanoparticles into PCH5 has a notable effect on its relative permittivity (εr) and dielectric loss (tan δ). Studies involving diamond nanoparticles (DNPs) dispersed in PCH5 have shown a significant decrease in the relative permittivity. This reduction is attributed to dipole-dipole interactions between the PCH5 molecules and the nanoparticles.
The dielectric loss, which represents the dissipation of energy, also shows changes upon nanoparticle dispersion. For PCH5-DNP composites, the relaxation peaks of the dielectric loss were observed to shift towards higher frequencies. The tables below summarize findings from a study on PCH5 dispersed with different weight percentages of diamond nanoparticles (Mix 1 and Mix 2).
Table 1: Relative Permittivity of Pure PCH5 and PCH5-DNP Composites at 32°C with a 12V Bias Data extracted from frequency-dependent permittivity graphs.
| Frequency (kHz) | Pure PCH5 (εr) | Mix 1 (0.5 wt% DNP) (εr) | Mix 2 (1.0 wt% DNP) (εr) |
| ~1 | ~11.8 | ~10.5 | ~8.5 |
| ~10 | ~11.5 | ~10.2 | ~8.3 |
| ~100 | ~10.8 | ~9.8 | ~8.0 |
Table 2: Dielectric Loss of Pure PCH5 and PCH5-DNP Composites at 32°C with a 12V Bias Data extracted from frequency-dependent dielectric loss graphs.
| Frequency (kHz) | Pure PCH5 (tan δ) | Mix 1 (0.5 wt% DNP) (tan δ) | Mix 2 (1.0 wt% DNP) (tan δ) |
| ~1 | ~0.15 | ~0.12 | ~0.08 |
| ~10 | ~0.40 | ~0.30 | ~0.15 |
| ~100 | ~0.80 | ~0.65 | ~0.40 |
These findings indicate that dispersing nanoparticles is a viable method for tuning the dielectric properties of PCH5, which can be advantageous for specific applications in display and electro-optical devices.
AC Conductivity and Birefringence
Birefringence: Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices and is a measure of a material's optical anisotropy. For PCH5, this property has been characterized in the Terahertz (THz) frequency range, where it is found to be relatively low, with values ranging from 0.01 to 0.08 between 0.2 and 0.8 THz nih.gov. The birefringence of a liquid crystal is directly proportional to its orientational order parameter. Research has shown that for PCH5, the birefringence, and thus the order parameter, can be significantly enhanced (by 6% to 18%) when confined in thin cells (1.4 to 2.3 µm) compared to thicker cells surajitdhara.in. This enhancement is less pronounced in PCH5, which has only one aromatic ring, compared to liquid crystals with multiple phenyl rings.
Threshold Voltage Modulation
The Fréedericksz transition threshold voltage (Vth) is the minimum voltage required to induce a reorientation of the liquid crystal director in a cell. This is a key parameter for display applications. The threshold voltage is dependent on the elastic constants of the liquid crystal, its dielectric anisotropy, and the cell thickness surajitdhara.innih.gov.
For PCH5, while specific values are not detailed in the provided sources, its electro-optic properties have been studied in mixtures. For example, in a binary mixture with 7CB, the resulting threshold voltage was found to be lower than that of pure PCH5 researchgate.net. Furthermore, studies on calamatic nematic liquid crystals have demonstrated a significant enhancement of the threshold voltage in thin cells compared to thick cells. This effect is partly attributed to the enhancement of the orientational order parameter in confinement and the role of ionic contributions to space charge polarization surajitdhara.in. Doping a nematic liquid crystal like 5CB with graphene oxide has been shown to modulate the threshold voltage, causing a reduction of up to 10% at an optimal concentration, which is linked to a decrease in the splay elastic constant nih.gov.
Dielectric Anisotropy and Elastic Constants
The response of a liquid crystal to an electric field is governed by its dielectric anisotropy (Δε), while its resistance to deformation is described by its elastic constants.
Enhancement in Order Parameter
The orientational order parameter (S) quantifies the degree of alignment of the liquid crystal molecules with the director. This parameter is fundamental as it influences many other physical properties, including birefringence and dielectric anisotropy. It has been demonstrated that for nematic liquid crystals with aromatic cores, including PCH5, the order parameter is considerably enhanced in thin cells compared to bulk samples surajitdhara.in. This enhancement is observed even at temperatures significantly below the nematic-isotropic transition point. The effect is attributed to the influence of the substrate surfaces, which induce a higher degree of order that propagates into the bulk of the cell surajitdhara.in. The strength of this surface potential appears to be dependent on the aromaticity of the liquid crystal molecules.
Ratio of Bend to Splay Elastic Constant (K₃₃/K₁₁)
The Frank elastic constants describe the energy required for splay (K₁₁), twist (K₂₂), and bend (K₃₃) deformations of the liquid crystal director. The ratio of these constants, particularly K₃₃/K₁₁, is crucial for the performance of liquid crystal devices, influencing director configuration and switching behavior researchgate.net. A high K₃₃/K₁₁ ratio is often found in materials that also exhibit a high twist-to-splay (K₂₂/K₁₁) ratio researchgate.net. While specific measured values for the K₃₃/K₁₁ ratio of PCH5 were not available in the cited research, studies on the nematic mixture E7 report values of K₁₁ = 10.64 pN and K₃₃ = 16.50 pN, yielding a ratio of approximately 1.55 nih.gov. This ratio is a key parameter in theoretical modeling to understand the director configuration in complex geometries, such as micropatterned surfaces researchgate.net.
Terahertz (THz) Time-Domain Spectroscopy
Terahertz (THz) time-domain spectroscopy (THz-TDS) is a powerful technique for characterizing materials in the far-infrared portion of the electromagnetic spectrum. It allows for the direct measurement of both the amplitude and phase of the THz radiation, enabling the determination of a material's complex refractive index without the need for Kramers-Kronig analysis nih.gov.
Complex Refractive Indices
Using coherent THz-TDS, the complex refractive indices of PCH5 have been determined in the frequency range from 0.2 to 0.8 THz nih.gov. In this range, both PCH5 and the related compound 5CB exhibit relatively small absorption. The birefringence of PCH5 was found to be between 0.01 and 0.08 across this frequency spectrum nih.gov. These measurements are vital for the design and development of novel photonic devices that operate in the THz regime, such as modulators and polarization controllers.
| Property | Value Range | Citation |
|---|---|---|
| Birefringence (Δn) | 0.01 - 0.08 | nih.gov |
| Absorption | Relatively Small | nih.gov |
Birefringence in the THz Range
The electro-optical properties of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) in the terahertz (THz) frequency range are of significant interest for the development of novel photonic devices. One of the key parameters characterizing its performance in this spectral region is birefringence, which is the difference between the extraordinary () and ordinary () refractive indices.
Initial studies using coherent THz time-domain spectroscopy (THz-TDS) have determined the complex refractive indices of PCH5 in the frequency range of 0.2 to 0.8 THz. These measurements revealed that at room temperature, PCH5 exhibits a birefringence (n) in the range of 0.01 to 0.08 aip.orgnih.gov. This value is comparatively lower than that of another benchmark nematic liquid crystal, 4-n-pentyl-4'-cyanobiphenyl (5CB), which shows a birefringence of 0.15 to 0.21 in the same frequency range aip.orgnih.gov. Despite its lower birefringence, PCH5 is noted for its relatively small absorption in this frequency range, making it a viable candidate for certain THz applications nih.gov.
Table 6.4.2.1: Birefringence of PCH5 at Select THz Frequencies (Room Temperature)
| Frequency (THz) | Birefringence (Δn) | Reference |
| 0.2 - 0.8 | 0.01 - 0.08 | aip.orgnih.gov |
Temperature Dependence of THz Parameters
The electro-optical parameters of liquid crystals, including PCH5, are known to be sensitive to temperature variations. This dependence is crucial for the practical application of PCH5-based devices, as it dictates their operational temperature range and stability. In the THz range, changes in temperature can influence the refractive indices and, consequently, the birefringence of the material.
While extensive temperature-dependent THz data for PCH5 is not widely published, the general behavior of nematic liquid crystals suggests that as the temperature increases towards the nematic-isotropic transition temperature (TNI), the orientational order of the liquid crystal molecules decreases. This reduction in order parameter typically leads to a decrease in birefringence. For PCH5, the nematic to isotropic phase transition occurs at 327.6 K (54.45 °C).
Studies on other liquid crystals, such as 5CB, have shown a clear temperature dependence of their THz optical constants aip.org. It is reasonable to infer that PCH5 would exhibit a similar trend, with its birefringence gradually decreasing as the temperature approaches its clearing point. However, specific experimental data quantifying this relationship for PCH5 in the THz domain is required for a complete understanding. The thermal stability of any device utilizing PCH5 would need to account for these changes to ensure consistent performance.
Influence of Hydrogen-Bonded Liquid Crystal (HBLC) Mixtures on Electro-Optical Properties
To enhance the electro-optical properties of liquid crystals for specific applications, they are often mixed with other liquid crystals or compounds. The formation of hydrogen-bonded liquid crystal (HBLC) mixtures is one such approach that can lead to desirable characteristics, such as modified birefringence, dielectric anisotropy, and switching behavior.
Research into binary mixtures containing PCH5 has provided insights into how its properties can be tailored. One study investigated the physical properties of HBLC mixtures formed by mixing 4-m-alkyl cyclohexane (B81311) carboxylic acids and 4-n-alkylbenzoic acids and compared them to conventional nematic liquid crystals like PCH5. The study noted that the elastic constants of the HBLC mixtures were higher than those of PCH5, which would result in a higher driving voltage for electro-optical devices researchgate.net.
Table 6.5.1: Comparison of Physical Properties of an HBLC Mixture and PCH5
| Property | HBLC Mixture (Example) | PCH5 |
| Elastic Constants | Higher | Lower |
| Driving Voltage | Higher | Lower |
The investigation into composites and mixtures of PCH5 highlights a key strategy in materials science: the blending of different components to achieve synergistic properties that are not present in the individual constituents. For PCH5, this approach opens up possibilities for its use in a wider array of advanced electro-optical applications.
Applications of Pch5 in Advanced Optoelectronic Devices and Smart Materials
Liquid Crystal Displays (LCDs) and Related Technologies
Trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) is a nematic liquid crystal integral to the functioning of liquid-crystal displays (LCDs). ossila.com In the nematic phase, the rod-like molecules of PCH5 lack positional order but tend to align in a common direction, a property that is fundamental to display technology. smolecule.comwikipedia.org This orientational order allows the material to have anisotropic physical properties, meaning its interaction with light depends on the orientation of the molecules. researchgate.net The primary feature of an LCD is the ability to alter the optical characteristics of a thin liquid crystal film by applying an electric field. researchgate.net
PCH5 is characterized as a rod-like liquid crystal with a nematic to isotropic phase transition occurring at 327.6 K (54.4°C) and a crystalline to nematic transition at 303 K (30.0°C). ossila.com This operational temperature range is suitable for many practical applications. smolecule.com In an LCD, the liquid crystal material is placed between two polarized substrates. By applying a voltage, the orientation of the PCH5 molecules can be switched, thus controlling the passage of light and creating the images on the screen. wikipedia.org
Often, PCH5 is used as a component in liquid crystal mixtures to optimize the performance of displays. iprjb.orgeurekalert.org For instance, mixing PCH5 with other liquid crystals, such as 7CB (4-n-heptyl cyanobiphenyl), can enhance electro-optic properties. iprjb.org Research has shown that a mixture of 7CB and PCH5 (30/70 wt%) exhibits faster response times (2.36 ms (B15284909) total response time) and a higher contrast ratio compared to the pure components. iprjb.orgresearchgate.net Such mixtures can also have higher thermal stability and improved light transmission, making them highly desirable for various photonic applications. iprjb.org
| Property | Value | Description |
| Chemical Formula | C18H25N | The molecular makeup of PCH5. smolecule.com |
| Molecular Weight | 255.40 g/mol | The mass of one mole of PCH5. smolecule.com |
| Nematic Phase Range | 30.0 °C to 54.4 °C | The temperature range in which PCH5 exhibits its liquid crystal properties. ossila.com |
| Purity | >98% | A common purity level for use in optoelectronic applications. ossila.com |
Photonic Devices and Light Manipulation
The utility of PCH5 extends beyond displays into the broader field of photonic devices, which are designed to manipulate light. smolecule.com The nematic phase of liquid crystals like PCH5 allows for the control of light propagation, making them suitable for various optical components. smolecule.com The application of an electric field can alter the orientation of the liquid crystal molecules, thereby changing the refractive index that light experiences. mdpi.com This principle is fundamental to creating tunable photonic devices.
For example, nematic liquid crystals are used to create switchable diffraction gratings and optical rotators. mdpi.com When infiltrated into periodic structures, such as synthetic porous opals, PCH5 can create tunable photonic crystals. The application of an electric field can shift the Bragg reflection peak, effectively changing the "color" of the reflected light. aps.org This tuning is dependent on the initial alignment of the liquid crystal molecules within the porous structure. aps.org The ability to modulate the refractive index also allows for the development of devices that can control the phase, polarization, and intensity of light. rp-photonics.com
Electro-Optical Modulators and Optical Switches
Electro-optical modulators are devices that control the properties of light using an electric field, and PCH5's characteristics make it a candidate for such applications. rp-photonics.com The core principle is the electro-optic effect, where the application of a voltage alters the material's refractive index. rp-photonics.com In a typical setup, a liquid crystal cell containing PCH5 is placed in the path of a light beam. By applying and removing an electric field, the orientation of the PCH5 molecules is changed, which modulates the phase or polarization of the transmitted light. researchgate.net
This modulation can be extremely fast. While traditional liquid crystal reorientation has a slow relaxation time (on the millisecond scale), researchers have demonstrated an electro-optic effect based on the electric-field-induced modification of order parameters that boasts response times in the nanosecond range for both switching on and off. aps.org This opens the door for high-speed optical switches and modulators. When used in mixtures, the electro-optic properties of PCH5 can be further enhanced, leading to lower threshold voltages and faster response times, which are critical for high-performance devices. iprjb.orgresearchgate.net
Smart Curtain Systems
The principles that allow PCH5 to function in displays and smart windows can be extended to smart curtain systems. These systems can change from a transparent to an opaque state to control light and privacy. This is often achieved using Polymer-Dispersed Liquid Crystal (PDLC) technology. While specific research on PCH5 in smart curtains is not widely documented, the technology involves trapping liquid crystal droplets, like PCH5, within a polymer matrix.
In the "off" state (no electric field), the liquid crystal molecules within the droplets are randomly oriented, causing light to scatter and making the film opaque. When an electric field is applied, the molecules align with the field, allowing light to pass through unimpeded, rendering the film transparent. The ability of PCH5 to be switched with an electric field makes it a suitable liquid crystal for such applications.
Smart Windows and Flexible Displays
Smart windows represent a significant application for liquid crystal technology, aiming to reduce energy consumption for heating, cooling, and lighting. advancedsciencenews.com Liquid crystals like PCH5 can be used to create windows that switch between transparent and opaque states in response to environmental stimuli like temperature or sunlight, or through an applied electric field. advancedsciencenews.com For instance, liquid crystal mixtures doped with specific molecules can be designed to switch from a transparent phase to a light-scattering opaque phase when irradiated with UV light or when the temperature changes. advancedsciencenews.com
The field of flexible displays is another promising area. Instead of rigid glass, these displays use flexible substrates like polyimide. screen.co.jp The challenge is to create all components, including the light-emitting layer and the switching backplane, from flexible materials. screen.co.jpstanford.edu Liquid crystals such as PCH5 can be incorporated into flexible display architectures. The key is to maintain the alignment and switching properties of the liquid crystal layer even when the display is bent or flexed. ifan-display.com
| Feature | Application | Operating Principle |
| Transparency Control | Smart Windows | An electric field aligns LC molecules to switch between a light-scattering (opaque) state and a transparent state. advancedsciencenews.com |
| Shape Deformability | Flexible Displays | LCs are contained within a flexible polymer substrate, allowing the display to bend without losing function. screen.co.jpifan-display.com |
Integration in Bilayer Liquid Crystal Structures
Research has explored the integration of PCH5 into more complex liquid crystal structures, such as bilayer or layered configurations, to achieve enhanced properties. Mixing PCH5 with other liquid crystals is a common strategy to create materials with a wider operating temperature range, better stability, and improved electro-optical performance. iprjb.orgeurekalert.org
For example, studies on binary mixtures of PCH5 and 7CB have shown that specific compositions can lead to significantly faster response times and higher contrast ratios. iprjb.orgresearchgate.net The resulting mixture can possess properties superior to either of the individual components, making it more suitable for demanding applications in photonics and displays. iprjb.org Furthermore, by doping nematic liquid crystals like PCH5 with chiral (handed) molecules, a chiral nematic (or cholesteric) phase can be induced. researchgate.netdoitpoms.ac.uk This phase has a helical structure that exhibits unique optical properties, such as selective reflection of light, which is useful in applications like color filters and reflective displays. doitpoms.ac.uk
Development of Higher Multiplexing Devices
Multiplexing in a display refers to the ability to address a large number of pixels using a limited number of connections. Higher levels of multiplexing are essential for high-resolution displays. The performance of a liquid crystal in a multiplexed display is related to the steepness of its electro-optical response curve. A sharper transition between the "on" and "off" states allows for a greater number of lines to be addressed without crosstalk between pixels.
The electro-optic characteristics of liquid crystals like PCH5, particularly when optimized in mixtures, are crucial for advancing this technology. researchgate.net By creating mixtures with a sharp and well-defined voltage threshold for switching, materials can be engineered to support higher multiplexing schemes. iprjb.org This leads to displays that can show more complex information with greater clarity and efficiency.
Terahertz Devices
The unique electromagnetic properties of this compound (PCH5) in the terahertz (THz) frequency range have positioned it as a material of interest for the development of advanced THz devices. The THz gap, lying between microwave and infrared frequencies, has significant potential for applications in communication, security screening, and biomedical imaging. researchoutreach.org Liquid crystals, including PCH5, offer a pathway to create tunable THz components like modulators, phase shifters, and filters. nih.govsciopen.com
Research using THz time-domain spectroscopy (THz-TDS) has been conducted to determine the optical constants of PCH5 in the frequency range of 0.2 to 0.8 THz. researchgate.net In its nematic state, PCH5 was found to have a relatively small absorption in this frequency range, which is a crucial characteristic for device applications. researchgate.net
The key finding from these studies is the measurement of PCH5's birefringence (Δn = nₑ - nₒ), which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. While the birefringence of PCH5 in the THz range is smaller than its birefringence in the visible spectrum, it is still significant enough for device fabrication. researchgate.net The ability to modulate the THz refractive index by applying an external electric field to the liquid crystal is the fundamental principle behind PCH5-based THz devices. researchoutreach.orgsciopen.com
Studies have shown that the extraordinary refractive index (nₑ) of PCH5 increases from 1.42 to 1.56 in the 0.2 to 0.8 THz range, while the ordinary refractive index (nₒ) varies from 1.42 to 1.50. This results in a positive birefringence that ranges from 0.01 to 0.08. researchgate.net
The data below, derived from THz time-domain spectroscopy studies, summarizes the optical properties of PCH5 in the terahertz spectrum.
| Frequency (THz) | Extraordinary Refractive Index (nₑ) | Ordinary Refractive Index (nₒ) | Birefringence (Δn) |
| 0.2 | 1.42 | 1.42 | 0.01 |
| 0.4 | ~1.48 | ~1.45 | ~0.03 |
| 0.6 | ~1.52 | ~1.48 | ~0.04 |
| 0.8 | 1.56 | 1.50 | 0.08 |
| Data is based on graphical representations from cited research and values are approximate for intermediate frequencies. researchgate.net |
These properties make PCH5 a candidate for integration into metamaterials to create electrically tunable THz modulators. nih.govresearchgate.net Such devices can achieve significant modulation depth by exploiting effects like plasmon-induced transparency, where the liquid crystal's tunable refractive index alters the resonance conditions of the metamaterial structure. nih.gov The development of liquid crystal-based THz phase shifters and modulators is a critical area of research for enabling next-generation high-bandwidth communication systems. researchoutreach.org
Future Research Directions and Emerging Trends
Exploration of Novel PCH5 Derivatives and Homologs
Future research is poised to explore chemical modifications of the PCH5 structure to fine-tune its physicochemical properties for specific applications. The core structure of PCH5, consisting of a pentylcyclohexyl group attached to a benzonitrile (B105546) group, offers several sites for synthetic modification. ossila.comcymitquimica.com Research will likely focus on synthesizing new derivatives and homologs by altering the length of the alkyl chain, substituting the cyclohexane (B81311) ring with other alicyclic or aromatic systems, and modifying the polar cyano group.
The objective of creating these novel structures is to achieve enhanced material properties. For instance, modifying the alkyl chain length can systematically alter phase transition temperatures, a critical parameter for the operating range of liquid crystal devices. smolecule.com Introducing different functional groups could lead to materials with higher dielectric anisotropy for lower-voltage displays or tailored refractive indices for advanced optical components. The exploration of homologs—compounds with similar structures but different alkyl chain lengths—will continue to be crucial for understanding fundamental structure-property relationships within this class of liquid crystals.
Advanced Composite Materials with PCH5
A significant trend in materials science is the development of composite materials where PCH5 is combined with polymers, nanoparticles, or other functional materials to create advanced systems with synergistic properties. Polymer-Dispersed Liquid Crystals (PDLCs) are a prime example, where microdroplets of liquid crystals like PCH5 are embedded within a solid polymer matrix. acs.orgmdpi.com These materials can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. materiability.com
Future research in this area will focus on:
Improving Electro-Optical Performance: Efforts are being made to lower the high operating voltage and improve the contrast ratio of PDLCs by optimizing the molecular structure of the polymer and liquid crystal components and by doping with nanoparticles or dyes. mdpi.com
New Formulations: Researchers are exploring novel composite systems, such as combining PCH5 with functionalized carbon nanotubes or ferroelectric nanoparticles, to create materials with faster response times and enhanced durability. acs.orgmdpi.com
Expanded Applications: The development of flexible and scalable PDLC films opens up possibilities for applications beyond smart windows, including switchable displays, light shutters, and advanced optical sensors. acs.orgmateriability.com The global market for PDLCs is projected to grow significantly, driven by demand in sectors like automotive, architecture, and consumer electronics. marketresearchfuture.comgiiresearch.com
| PDLC Component | Function | Research Focus |
| Liquid Crystal (e.g., PCH5) | Provides electro-optical switching | Optimizing dielectric and optical anisotropy |
| Polymer Matrix | Encapsulates LC droplets, provides structural integrity | Enhancing transparency, flexibility, and mechanical strength |
| Nanoparticles/Dyes | Modulate properties | Reducing operating voltage, increasing contrast ratio |
In-depth Study of Molecular Interactions and Self-Assembly
A deeper understanding of the fundamental physics governing PCH5 is essential for designing next-generation materials. PCH5 is a rod-like liquid crystal that exhibits a transition from a crystalline solid to a nematic liquid crystal phase and then to an isotropic liquid at specific temperatures. ossila.com The nematic phase is characterized by long-range orientational order, where molecules tend to align in a common direction, but lack positional order. ossila.com
Future research will employ advanced analytical techniques and computational modeling to investigate:
Intermolecular Forces: Probing the specific van der Waals forces, dipole-dipole interactions (from the nitrile group), and steric interactions that dictate the self-assembly of PCH5 molecules into the nematic phase. smolecule.com
Molecular Dynamics: Using techniques like muon spin resonance spectroscopy to probe the dynamics of PCH5 at the molecular level, providing insights into molecular motion and relaxation processes. researchgate.net
Phase Transition Mechanisms: Studying the precise mechanisms of the nematic-isotropic phase transition to better control and manipulate this critical property in devices. smolecule.com
Machine Learning and AI in PCH5 Material Design
The convergence of materials science and artificial intelligence is set to revolutionize the discovery and design of new materials. rsc.org Machine learning (AI) and AI models are increasingly being used to predict the properties of liquid crystals and accelerate the development of new PCH5-based materials. bohrium.comresearchgate.net
Key areas of this emerging field include:
Property Prediction: AI models, particularly neural networks, can be trained on large datasets of existing liquid crystal compounds to predict the physical and chemical properties of new, hypothetical molecules with high accuracy. specialchem.combme.hu This includes predicting critical parameters like phase transition temperatures, dielectric constants, and optical birefringence from molecular structure alone. bohrium.commdpi.com
Accelerated Discovery: By screening vast virtual libraries of potential PCH5 derivatives, machine learning algorithms can identify promising candidates for synthesis, significantly reducing the time and cost associated with traditional trial-and-error experimentation. researchgate.netjsr.org
Generative Models: Advanced AI techniques like generative models can propose entirely new molecular structures tailored to have specific, desired properties, pushing the boundaries of material innovation. mdpi.com This data-driven approach allows for a more targeted and efficient design of materials for applications ranging from advanced displays to biopharmaceutical sensors. researchgate.netecetoc.org
| AI/ML Application | Description | Impact on PCH5 Research |
| Property Prediction | Using algorithms to forecast physical properties from molecular structure. bme.hu | Faster evaluation of new PCH5 derivatives without immediate synthesis. |
| Inverse Design | Defining desired properties to have AI generate candidate molecular structures. mdpi.com | Creation of novel liquid crystals with tailored functionalities. |
| Data Analysis | Analyzing complex experimental data (e.g., from microscopy images) to identify phases and defects. mdpi.com | Deeper understanding of PCH5 behavior in various conditions. |
Expanding PCH5 Applications beyond Current Technologies
While PCH5 and its homologs are foundational to the liquid crystal display (LCD) industry, ongoing research is exploring their use in a variety of next-generation technologies. ossila.com The unique ability of liquid crystals to modulate light in response to external stimuli makes them highly versatile. nih.gov
Emerging applications include:
Advanced Photonic Devices: New techniques are enabling the creation of reconfigurable three-dimensional liquid crystalline photonic crystals, which could be used in mirrorless lasers, advanced bio-sensors, and for generating fast or slow light. psu.edu
Next-Generation Displays: Fast-responding blue-phase liquid crystals, which can be stabilized with polymers, are being developed for future 3D, augmented reality (AR), and virtual reality (VR) displays. psu.edu
Stimuli-Responsive Sensors: Liquid crystals are being employed as highly sensitive sensors for detecting a wide range of analytes, including proteins, heavy metals, toxic gases, and volatile organic compounds. nih.gov The interaction between the analyte and the liquid crystal system triggers a visible optical change, enabling low-cost and rapid detection. nih.gov
5G and Aerospace: Liquid Crystal Polymers (LCPs), a related class of materials, are valued for their high thermal stability and mechanical strength, finding use in applications that enhance 5G connectivity and in lightweight aerospace components. bccresearch.com
Sustainable Synthesis and Environmental Impact of PCH5 Production
In line with the global push for sustainability, a critical future direction for PCH5 research involves developing greener manufacturing processes and assessing its environmental footprint. chemistryjournals.net Traditional organic synthesis often relies on hazardous solvents and reagents and can generate significant waste. chemistryjournals.net
Future research will focus on:
Green Synthetic Routes: Applying the principles of green chemistry to the synthesis of PCH5. chemistryjournals.net This includes using safer solvents (like water or ionic liquids), developing highly efficient catalytic systems (e.g., using palladium catalysts for hydrogenation steps), and designing processes with high atom economy to minimize waste. smolecule.comchemistryjournals.netlehigh.edu
Lifecycle Assessment: Conducting comprehensive lifecycle analyses to understand the environmental impact of PCH5 production, from the extraction of raw materials to the disposal of the final product. researchgate.netntu.edu.sg The production of chemical precursors, such as those involving phosphorus compounds like phosphorus pentachloride (PCl5), can have significant environmental consequences, including high energy consumption and the generation of by-products like phosphogypsum. openpr.comresearchgate.netnih.govrsc.org
Reducing Environmental Burden: Identifying the major contributors to the environmental impact, which often include high energy consumption (particularly steam) and the use of fossil fuel-based feedstocks. researchgate.netntu.edu.sglbl.gov The goal is to redesign production pathways to be more energy-efficient and to utilize renewable resources where possible. rsc.org
Q & A
Q. What are the optimal synthetic routes and purification methods for trans-4-(4-Pentylcyclohexyl)benzonitrile?
The synthesis typically involves coupling reactions between cyclohexyl intermediates and benzonitrile derivatives. A common approach includes:
- Cyclohexyl precursor preparation : Hydrogenation of 4-pentylcyclohexanone to obtain the trans-configured cyclohexane ring.
- Benzonitrile coupling : Suzuki-Miyaura or Friedel-Crafts alkylation to attach the benzonitrile group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >98% purity. Impurities often arise from cis-isomer byproducts, requiring rigorous solvent selection .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm stereochemistry (trans vs. cis isomers) and substituent positions .
- HPLC-MS : To verify purity (>98%) and detect trace impurities (e.g., unreacted precursors) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., crystal-to-nematic) with heating rates of 5°C/min .
Advanced Research Questions
Q. How does the phase behavior of this compound vary under different thermodynamic conditions?
The compound exhibits a nematic phase between 30°C and 54.9°C at atmospheric pressure . Key findings include:
- Pressure dependence : pVT measurements show a linear increase in nematic-isotropic transition temperature () with pressure (0.1–200 MPa) due to reduced molecular mobility .
- Metastable phases : Annealing at 5°C below stabilizes a metastable crystal phase (cr'), detectable via DTA but absent in pVT studies .
| Phase Transition | Temperature (°C) | Method | Reference |
|---|---|---|---|
| Crystal → Nematic | 30.0 | DTA | |
| Nematic → Isotropic | 54.9 | Volume measurement |
Q. How can researchers optimize this compound in nematic liquid crystal (LC) mixtures for electro-optical applications?
The compound is blended with other LCs (e.g., 7CB) to enhance properties:
- Refractive index tuning : Mixing with 7CB () improves birefringence () for display applications .
- Threshold voltage reduction : Carbon nanotube (CNT) doping (0.1–0.5 wt%) decreases response time by 25% via enhanced dielectric anisotropy () .
- Stability : Thermal gravimetric analysis (TGA) confirms stability up to 250°C, critical for device longevity .
Q. What safety protocols are essential when handling this compound in experimental settings?
- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA PEL: not established; assume 1 mg/m³) .
- Personal Protective Equipment (PPE) : Nitrile gloves, EN166-certified goggles, and lab coats to prevent skin/eye contact (GHS Category 2A irritation) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
Q. How can contradictions in phase transition data be resolved during thermal analysis?
Discrepancies arise from metastable phases or measurement techniques:
Q. What methodologies assess the environmental impact of this compound?
Despite limited ecotoxicology data (no PBT/vPvB assessment), researchers should:
- Simulate biodegradation : Use OECD 301F tests to estimate half-life in aqueous systems .
- Soil mobility : Column leaching experiments with HPLC detection to quantify adsorption coefficients () .
Q. How do molecular interactions with nanomaterials (e.g., CNTs) alter the compound’s electro-optical properties?
CNTs (0.1–0.3 wt%) induce:
- Dielectric anisotropy increase : rises by 4.67% due to π-π stacking between CNTs and the benzonitrile group .
- Viscosity reduction : Shear thinning behavior lowers rotational viscosity () by 25%, enhancing response times in LC devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
